2-Bromo-6-morpholinopyridine
Overview
Description
2-Bromo-6-morpholinopyridine is a chemical compound that is part of a broader class of heterocyclic compounds, which are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of both a bromine atom and a morpholine ring attached to a pyridine core suggests that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds often involves the introduction of a bromine atom into a preformed heterocyclic ring. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine involved bromination of 3-acetylpyridine as a key step . Similarly, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine and 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene also involved bromination reactions . These examples suggest that the synthesis of 2-Bromo-6-morpholinopyridine would likely involve a targeted bromination step on a preformed morpholinopyridine scaffold.
Molecular Structure Analysis
The molecular structure of brominated heterocycles has been studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the geometry and intermolecular interactions in the solid state . Similarly, the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine provided insights into the conformation of the morpholine ring and the presence of intermolecular π-π interactions . These studies highlight the importance of such interactions in the stabilization of the crystal structure, which could also be relevant for 2-Bromo-6-morpholinopyridine.
Chemical Reactions Analysis
Brominated heterocycles are known to participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. For instance, 6-bromo-s-triazolo[2,3-a]pyrimidines were used to form morpholino derivatives through nucleophilic substitution reactions . The presence of a bromine atom in 2-Bromo-6-morpholinopyridine suggests that it could undergo similar nucleophilic substitution reactions, potentially leading to the formation of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be influenced by the presence of the bromine atom and the heterocyclic ring system. For example, the photophysical properties of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were studied, indicating intraligand and charge-transfer type transitions . Although the specific properties of 2-Bromo-6-morpholinopyridine are not detailed in the provided papers, it can be inferred that its bromine atom and morpholine ring would similarly affect its physical and chemical behavior, potentially making it a candidate for applications in light-emitting materials or as a ligand in metal complexes.
Scientific Research Applications
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Chemical Synthesis
- 2-Bromo-6-morpholinopyridine is a chemical compound with the molecular formula C9H11BrN2O . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- It is a white to yellow solid with a melting point of 50-51°C .
- The compound is typically stored at room temperature .
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Crystallography
- A study investigated the molecular structure and supramolecular architecture of a new compound synthesized from 2-Bromo-6-morpholinopyridine .
- The compound was synthesized by refluxing a mixture of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2,4,6-tribromoaniline in ethanol .
- The structure of the compound was analyzed using single crystal X-ray diffraction (XRD) technique . The compound was found to exist in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule .
- Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) were found to take part effectively in the construction of 3D network in the compound .
Safety And Hazards
properties
IUPAC Name |
4-(6-bromopyridin-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGFRLCJCFDVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428191 | |
Record name | 2-Bromo-6-morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-morpholinopyridine | |
CAS RN |
332134-60-8 | |
Record name | 2-Bromo-6-morpholinopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(6-Bromo-pyridin-2-yl)-morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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